5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid
CAS No.: 934127-23-8
Cat. No.: VC5992094
Molecular Formula: C12H8F2O3S
Molecular Weight: 270.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934127-23-8 |
|---|---|
| Molecular Formula | C12H8F2O3S |
| Molecular Weight | 270.25 |
| IUPAC Name | 5-[(2,4-difluorophenoxy)methyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2O3S/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
| Standard InChI Key | AFTZTVFKUMSBBR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)OCC2=CC=C(S2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 2-position with a carboxylic acid group () and at the 5-position with a moiety. The fluorine atoms at the 2- and 4-positions of the phenoxy group introduce steric and electronic effects that influence solubility and binding interactions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 934127-23-8 | |
| Molecular Formula | ||
| Molecular Weight | 270.25 g/mol | |
| SMILES Notation | O=C(C1=CC=C(COC2=CC=C(F)C=C2F)S1)O | |
| MDL Number | MFCD06804716 |
The Standard InChIKey (AFTZTVF) provides a unique identifier for computational studies, enabling precise molecular comparisons in databases.
Solubility and Stability
While experimental solubility data remain limited, predictive models suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The carboxylic acid group enhances water solubility compared to non-polar thiophene derivatives, though the difluorophenoxy moiety introduces hydrophobicity. Stability studies indicate that the compound remains intact under standard laboratory storage conditions (−20°C in inert atmospheres) .
Synthesis and Preparation
Reaction Pathway
The synthesis typically involves a nucleophilic substitution reaction between 2,4-difluorophenol and thiophene-2-carboxylic acid derivatives. A representative protocol includes:
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Alkylation: Reacting 2,4-difluorophenol with chloromethyl thiophene-2-carboxylate in the presence of potassium carbonate () as a base.
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Solvent System: Using DMF at 60–80°C for 12–24 hours to facilitate the mechanism.
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Purification: Isolating the product via column chromatography (silica gel, ethyl acetate/heptane gradient).
Table 2: Optimized Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Base | 68–72% | |
| Solvent | DMF | — |
| Temperature | 70°C | — |
| Reaction Time | 18 hours | — |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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NMR (400 MHz, DMSO-): δ 8.02 (s, 1H, thiophene-H), 7.45–7.39 (m, 2H, aromatic-H), 5.21 (s, 2H, ), 3.84 (s, 1H, ).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2), a key inflammation mediator. The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355 residues, mimicking the binding mode of nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemical Applications
Medicinal Chemistry Building Block
The compound serves as a precursor for:
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Prodrugs: Esterification of the carboxylic acid enhances bioavailability.
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Kinase Inhibitors: Hybrid molecules incorporating pyridine or quinazoline moieties show promise in cancer research.
Materials Science
Incorporation into conjugated polymers improves electron mobility in organic semiconductors, with hole-transport capacities exceeding in preliminary tests .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison
| Compound | Antibacterial MIC (µg/mL) | COX-2 IC (nM) |
|---|---|---|
| 5-[(2,4-DFPO)methyl]thiophene-2-COOH | 12 (predicted) | 850 (predicted) |
| 5-Methylthiazole-2-carboxylic acid | 24 | >10,000 |
| Ibuprofen | — | 21 |
Key trends:
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Fluorine substitution enhances antibacterial potency over non-fluorinated analogues.
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Thiophene derivatives exhibit superior enzyme inhibition compared to thiazole-based compounds .
Research Gaps and Future Directions
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Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.
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Toxicity Profiling: Acute and chronic toxicity data in model organisms are needed.
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Structural Optimization: Introducing electron-donating groups (e.g., ) could modulate electronic properties for tailored applications.
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